molecular formula C13H18N2 B13257459 3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane

3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B13257459
M. Wt: 202.30 g/mol
InChI Key: FJBKWJRXXABZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane is a nortropane derivative characterized by a rigid bicyclic scaffold with a pyridin-3-ylmethyl substituent at the 3-position. The compound is commercially available as a dihydrochloride salt (CAS: 2098134-02-0), likely to enhance solubility and stability .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H18N2/c1-2-10(9-14-5-1)6-11-7-12-3-4-13(8-11)15-12/h1-2,5,9,11-13,15H,3-4,6-8H2

InChI Key

FJBKWJRXXABZCX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)CC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Table 1: Comparison of Synthetic Routes

Method Reagents/Conditions Yield (Reported) Reference
Mitsunobu Reaction DEAD, PPh₃, THF, rt Moderate
Alkylation NaH, DMF, pyridin-3-ylmethyl bromide Not specified
Grignard Addition Pyridin-3-ylmethyl MgBr, THF, reflux ~73%
Reductive Amination NaBH₃CN, MeOH, rt Not specified

Table 2: Common Protecting Groups and Deprotection Conditions

Protecting Group Deprotection Method Conditions
Boc Trifluoroacetic acid (TFA) DCM, 2–4 h, rt
Benzyl Hydrogenolysis (H₂/Pd-C) MeOH, 12–24 h

Critical Analysis of Methodologies

  • Mitsunobu Reaction : Offers stereochemical control but requires expensive reagents.
  • Grignard Addition : High yielding but limited by the availability of organometallic reagents.
  • Alkylation : Straightforward but may require optimization to avoid over-alkylation.

Chemical Reactions Analysis

Types of Reactions: 3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution

  • 3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane (CAS: 1696746-53-8): This positional isomer substitutes the pyridine at the 4-position instead of the 3-position. No pharmacological data are reported, but such differences could influence bioavailability or target selectivity .
  • 3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride (CAS: 1820704-09-3):
    Replacing the methylene linker with an oxygen atom introduces a hydrogen-bond acceptor. This modification may reduce lipophilicity compared to the target compound, impacting CNS penetration .

Tropane-Based DAT and Serotonin Transport Inhibitors

  • WF-31 (2β-propanoyl-3β-(4-isopropylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane): A serotonin transporter (SERT) inhibitor with antidepressant-like effects in the forced swimming test (FST). The 4-isopropylphenyl group enhances SERT affinity, while the 8-methyl group may stabilize the bicyclic structure .
  • RTI-336 (3β-(4-chlorophenyl)tropane-2β-(3-(4-methylphenyl)isoxazole)):
    A dopamine transporter (DAT) inhibitor in clinical trials for cocaine addiction. The chlorophenyl and isoxazole groups confer high DAT selectivity, contrasting with the target compound’s pyridine motif .

Opioid Receptor Modulators

  • 3-(Diarylmethylene)-8-azabicyclo[3.2.1]octane Derivatives :
    These compounds act as δ/μ-opioid receptor modulators. The diarylmethylene group introduces planar rigidity, enabling selective receptor interactions. The target compound’s flexible pyridylmethyl substituent may instead favor different binding modes .

N-Methylated Analogs and Natural Alkaloids

  • Scopolamine and Atropine (N-methyl-8-azabicyclo[3.2.1]octane esters): Found in Datura innoxia, these esters exhibit anticholinergic activity. The absence of N-methylation in the target compound may reduce muscarinic receptor affinity but improve metabolic stability .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position: Pyridine substitution at the 3-position (target compound) vs.
  • Linker Chemistry :
    Methylene linkers (target compound) enhance conformational flexibility compared to oxygenated analogs (e.g., 3-(pyridin-4-yloxy)), which may restrict binding to polar active sites .

  • Aromatic vs. Heteroaromatic Groups :
    Pyridine moieties offer hydrogen-bonding capabilities distinct from phenyl or isoxazole groups in DAT/SERT inhibitors (e.g., RTI-336, WF-31), suggesting divergent target profiles .

  • Salt Forms : The dihydrochloride salt of the target compound likely improves aqueous solubility over free-base analogs, a critical factor for oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.